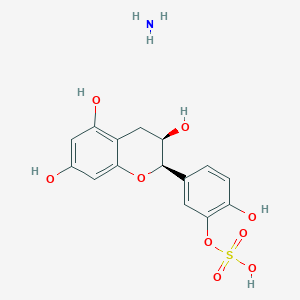

3'-O-Sulfate-Epicatechin Ammonium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17NO9S |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

azane;[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C15H14O9S.H3N/c16-8-4-11(18)9-6-12(19)15(23-13(9)5-8)7-1-2-10(17)14(3-7)24-25(20,21)22;/h1-5,12,15-19H,6H2,(H,20,21,22);1H3/t12-,15-;/m1./s1 |

InChI Key |

ZJMCYUJOROGUAT-XRZFDKQNSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O.N |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O.N |

Origin of Product |

United States |

Metabolic Fate and Bioavailability of Epicatechin Sulfate Conjugates in Preclinical Models

Pathways of Epicatechin Sulfation and Further Metabolism in Animal Models

The biotransformation of epicatechin in animal models is a complex process involving phase II enzymes and the gut microbiota. Sulfation is a key pathway, but its prominence and interplay with other metabolic routes, such as glucuronidation and methylation, vary significantly depending on the animal model.

Mammalian Sulfotransferase Enzyme Systems (SULTs) Involved

In preclinical studies, the sulfation of epicatechin is catalyzed by sulfotransferase (SULT) enzymes. While much of the specific isoform data comes from in vitro human tissue studies, these are often compared with rodent models. In humans, SULT1A1 is the primary isoform responsible for epicatechin sulfation in the liver, with both SULT1A1 and SULT1A3 contributing in the intestine. researchgate.net In contrast, studies in rats have demonstrated that epicatechin sulfation is considerably less efficient than in humans. researchgate.netnih.gov The highest activity of the broader category of phenolsulfotransferases in rats has been located in the liver. nih.gov This suggests that while the liver is a primary site for sulfation, the enzymatic efficiency and potentially the specific SULT isoforms involved differ between species. researchgate.net

Interplay with Glucuronidation and Methylation Pathways

In animal models, particularly rats, the metabolism of epicatechin involves a significant interplay between sulfation, glucuronidation, and methylation. elsevierpure.comnih.gov Unlike in humans where sulfation is a dominant pathway for epicatechin, studies using rat liver microsomes show that epicatechin is efficiently glucuronidated. researchgate.netnih.gov Research involving the perfusion of isolated rat jejunum has also highlighted the roles of glucuronidation and O-methylation in the small intestine. nih.govkcl.ac.uk

Following oral administration in rats, a variety of metabolites are found in plasma and urine, demonstrating the combined action of these pathways. The primary metabolites of (-)-epicatechin (B1671481) in rat plasma include glucuronide and sulfoglucuronide conjugates of the original molecule, as well as sulfate (B86663) conjugates of 3'-O-methyl-epicatechin. elsevierpure.comnih.gov This indicates that epicatechin can be first methylated by catechol-O-methyltransferase (COMT) and then sulfated, or directly conjugated with glucuronic acid or a combination of sulfate and glucuronic acid. elsevierpure.comnih.gov Studies have identified specific metabolites in rats such as (-)-epicatechin-5-O-beta-glucuronide and 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide, confirming that methylation and glucuronidation are major biotransformation pathways in this model. nih.govresearchgate.net

| Metabolite Type | Specific Examples Identified in Rats | Primary Metabolic Pathways Involved |

|---|---|---|

| Methylated | 3'-O-methyl-(-)-epicatechin, 4'-O-methyl-(-)-epicatechin | Methylation (COMT) |

| Glucuronidated | (-)-epicatechin-5-O-beta-glucuronide | Glucuronidation (UGT) |

| Sulfated | Sulfate conjugates of 3'-O-methyl-epicatechin | Methylation (COMT) followed by Sulfation (SULT) |

| Mixed Conjugates | Sulfoglucuronides of epicatechin, 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide | Glucuronidation (UGT), Sulfation (SULT), Methylation (COMT) |

Role of Gut Microbiota in Metabolite Generation and Transformation in Animal Models

The gut microbiota plays a crucial role in the metabolism of epicatechin that is not absorbed in the small intestine. In the colon, gut bacteria in animal models break down the flavan-3-ol (B1228485) structure into smaller phenolic compounds. researchgate.net This process, known as ring-fission metabolism, generates metabolites such as phenyl-γ-valerolactones and phenylvaleric acids. nih.gov Studies in mice have shown that epicatechin supplementation can modulate the gut microbiome composition. nih.govresearchgate.netnih.gov While many mechanistic studies are performed with human fecal matter, the findings are generally considered relevant to animal models, though species-specific differences in microbial populations and their metabolic capabilities exist. researchgate.netacs.org

Assessment of Bioavailability in Animal Models

The bioavailability of epicatechin in preclinical models is typically assessed by measuring the concentrations of the parent compound and its various metabolites in plasma, tissues, and urine over time. These studies reveal that epicatechin is absorbed but circulates primarily as conjugated metabolites rather than in its free form.

Pharmacokinetic Profiling of Sulfate Conjugates in Animal Plasma and Tissues

Following oral administration to rats, epicatechin is absorbed and rapidly metabolized. nih.gov The resulting metabolites, including glucuronide and sulfate conjugates, appear in the bloodstream. nih.gov Studies in rats show that absorbed (-)-epicatechin exists in plasma mainly as metabolites, including nonmethylated glucuronides and sulfoglucuronides, and 3'-O-methylated sulfate conjugates. elsevierpure.comnih.gov The most predominant metabolites in rat plasma and urine have been identified as conjugates of (-)-epicatechin and 3'-O-methyl-(-)-epicatechin. nih.govresearchgate.net

A study on (+)-epicatechin in mice found that metabolites, including sulfates, glucuronides, and methyl sulfates, appeared quickly in plasma, reaching maximum concentration (Cmax) at approximately 1 hour post-ingestion. nih.gov In this model, the methyl-sulfated forms were the most abundant metabolites. nih.gov The distribution of these metabolites is not limited to plasma; studies in mice have detected various sulfated epicatechin metabolites in different organs, indicating systemic distribution. acs.org

| Animal Model | Compound | Key Pharmacokinetic Findings |

|---|---|---|

| Rat | (-)-Epicatechin | Present in blood circulation as glucuronide and/or sulfate conjugates. nih.gov |

| Rat | (-)-Epicatechin | Primary plasma metabolites include glucuronides, sulfoglucuronides, and 3'-O-methylated sulfates. elsevierpure.com |

| Mouse | (+)-Epicatechin | Metabolites (sulfates, glucuronides, methyl sulfates) reached Cmax at ~1 hour. Methyl-sulfated forms were most abundant. nih.gov |

Comparative Bioavailability of Epicatechin and its Sulfated Metabolites in Animal Studies

When assessing bioavailability, it is crucial to consider the sum of all metabolites, as the parent epicatechin is found in very low concentrations in circulation after absorption. nih.gov Studies in rats suggest that the bioavailability of (-)-epicatechin is higher than that of its stereoisomer (+)-catechin. elsevierpure.comnih.gov The total urinary excretion of (-)-epicatechin metabolites over a 24-hour period in rats was found to be significantly higher than that of (+)-catechin metabolites. elsevierpure.com One study reported that the cumulative amount of urinary metabolites excreted over 24 hours corresponded to about 8% of the administered (-)-epicatechin dose in rats. nih.govresearchgate.net

It is important to note that rats produce a significantly different profile of epicatechin metabolites compared to humans, which impacts comparative bioavailability assessments. nih.gov Furthermore, methodological challenges in quantifying total bioavailability have been identified; standard enzymatic hydrolysis methods used in many studies may not completely break down all sulfated metabolites, potentially leading to an underestimation of total epicatechin absorption and bioavailability. nih.gov

Factors Influencing Metabolite Distribution and Excretion in Animal Systems

The distribution and excretion of (-)-epicatechin sulfate conjugates in preclinical animal models are governed by a complex interplay of anatomical, physiological, and biochemical factors. These factors determine the systemic exposure, tissue accumulation, and elimination pathways of these metabolites, ultimately influencing their biological activity.

Species-Specific Metabolism: Significant variations in the metabolic profiling of (-)-epicatechin have been observed across different animal species. For instance, rats have been shown to produce a markedly different profile of structurally related (-)-epicatechin metabolites (SREMs) compared to humans. nih.gov This highlights the importance of considering species-specific differences in metabolic enzymes when extrapolating findings from animal models.

Anatomical Site of Metabolism: The location of conjugating enzymes plays a pivotal role in the metabolic fate of epicatechin. In rats, the highest activity of phenolsulfotransferase, the enzyme responsible for sulfation, is found in the liver. nih.gov This suggests that after initial absorption and potential glucuronidation in the intestine, epicatechin is transported to the liver for sulfation before entering systemic circulation. nih.gov The liver and kidneys are also primary sites for methylation. nih.gov

Transporter Proteins: The movement of epicatechin and its conjugates across cellular membranes is facilitated by various transporter proteins. Efflux transporters, such as multidrug resistance-associated protein 2 (MRP2), are known to transport polyphenols from within enterocytes back into the intestinal lumen, thereby limiting their net absorption. nih.gov Conversely, uptake transporters, like certain organic anion-transporting polypeptides (OATPs), may facilitate the entry of metabolites into cells and tissues. nih.gov The expression and activity of these transporters can vary between tissues and animal models, influencing the distribution and excretion patterns of sulfate conjugates.

Enterohepatic and Hepatoenteric Circulation: The process of enterohepatic circulation, where compounds are excreted from the liver into the bile, reabsorbed in the intestine, and returned to the liver, can significantly prolong the systemic exposure to metabolites. elifesciences.orgnih.gov A related mechanism, termed hepatoenteric recycling, has been proposed where metabolites formed in the intestine (e.g., glucuronides) are transported to the liver, recycled, and re-enter circulation. elifesciences.org While primarily studied for glucuronides, such recycling pathways could also influence the pharmacokinetics of sulfate conjugates by affecting their residence time in the body before ultimate excretion.

Physicochemical Properties of Conjugates: The addition of a sulfate group increases the polarity and water solubility of the parent epicatechin molecule. This chemical modification generally facilitates renal excretion. mdpi.com The specific position of sulfation on the epicatechin structure can also influence its interaction with transporters and metabolic enzymes, thus affecting its distribution and elimination rate. nih.gov

Identification and Quantification of Circulating and Excreted Metabolites in Animal Studies

Following administration in preclinical models, (-)-epicatechin is extensively metabolized, and its conjugates are the predominant forms found in systemic circulation and excreta. nih.gov Sulfate conjugates, including 3'-O-Sulfate-Epicatechin, are consistently identified as key metabolites, although their relative abundance can vary.

In studies involving rats, ingested (-)-epicatechin is absorbed and appears in the blood circulation primarily as glucuronide and/or sulfate conjugates. nih.gov Time-course analysis in rats has shown that conjugates of (-)-epicatechin and its methylated form, 3'-O-methyl-(-)-epicatechin, are the most predominant metabolites in both plasma and urine. researchgate.net

While specific quantification of 3'-O-Sulfate-Epicatechin is often grouped with other sulfate isomers, studies have successfully identified and measured various sulfated forms. For example, research has identified (-)-epicatechin-3'-sulfate as one of the main structurally related (-)-epicatechin metabolites (SREMs) appearing in plasma. nih.gov

The primary routes of excretion for these metabolites are urine and bile. Significant differences have been noted in the excretion ratio of conjugated forms between urine and bile in rats, suggesting distinct elimination pathways for different types of conjugates. researchgate.net The cumulative urinary excretion of epicatechin metabolites over a 24-hour period in one rat study accounted for approximately 8% of the administered dose. researchgate.net Biliary excretion is also a significant route, with studies on related compounds showing that a majority of metabolites can be excreted via bile. researchgate.net

The table below summarizes findings on the quantification of epicatechin metabolites in preclinical models.

The following table details the excretion of metabolites in preclinical studies.

These findings from animal studies underscore that after administration, the parent compound (-)-epicatechin is of low abundance systemically. Instead, a variety of phase II conjugates, including sulfated metabolites like 3'-O-Sulfate-Epicatechin, are the primary circulating and excreted forms.

Advanced Analytical Methodologies for 3 O Sulfate Epicatechin Ammonium Salt

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating 3'-O-Sulfate-Epicatechin from complex biological samples, thereby enabling its accurate detection and quantification. The polarity of the sulfate (B86663) group significantly influences the chromatographic behavior of the molecule, making it more water-soluble than its parent compound, epicatechin. nih.gov

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of epicatechin metabolites. nih.gov This method provides excellent sensitivity and selectivity, which is essential for detecting the low concentrations of metabolites typically found in plasma and urine. nih.gov Reversed-phase HPLC is commonly employed, utilizing C18 columns to separate the various epicatechin isomers and their conjugates. nih.govfrontiersin.org

The mass spectrometer, typically a triple quadrupole or ion trap, allows for specific detection and quantification. frontiersin.org The use of authentic, chemically synthesized standards of epicatechin sulfates is essential for the unequivocal identification and accurate quantification of these metabolites in biological samples. acs.org

Below is a table summarizing typical parameters used in HPLC-MS/MS methods for the analysis of epicatechin metabolites.

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid) |

| Mobile Phase B | Acetonitrile or Methanol with an acidic modifier |

| Elution | Gradient elution, starting with a high percentage of aqueous phase |

| Ionization Mode | Negative Electrospray Ionization (ESI) is preferred for sulfates |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. nih.govresearchgate.net

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied to the analysis of (+)-catechin and (-)-epicatechin (B1671481) in urine samples and for quantifying epicatechin metabolites in human serum. nih.govresearchgate.netsemanticscholar.org The enhanced separation efficiency of UPLC is particularly advantageous for resolving structurally similar isomers of sulfated epicatechin, which may co-elute in standard HPLC systems. nih.gov This capability is critical for accurately profiling the full range of epicatechin metabolites present after consumption of flavanol-rich foods. semanticscholar.org

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of natural products and their metabolites from complex matrices. nih.govresearchgate.net Beyond HPLC-MS/MS, other configurations provide complementary information.

LC-Diode Array Detection (LC-DAD): This technique provides UV-Vis spectra for eluting peaks, which can help in the initial classification of compounds. Flavonoids like epicatechin and its metabolites exhibit characteristic UV absorbance maxima around 280 nm. nih.gov

LC-Nuclear Magnetic Resonance (LC-NMR): The direct coupling of LC to NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown compounds in a mixture without the need for prior isolation. nih.gov This is particularly useful for distinguishing between isomers of sulfated epicatechin.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar and non-volatile compounds like sulfates, GC-MS can be used after a derivatization step. Derivatization, such as trimethylsilylation, increases the volatility of the analytes, allowing them to be separated by GC and identified by their mass spectra. ipb.pt

Spectroscopic and Spectrometric Characterization

While chromatography separates the components of a mixture, spectroscopy and spectrometry are used to elucidate their chemical structures and determine their quantities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including sulfated flavonoids. nih.gov It is instrumental in determining the exact position of the sulfate group on the epicatechin backbone, a task that can be challenging for mass spectrometry alone due to the existence of multiple isomers. acs.org

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. acs.orgnih.gov The attachment of an electron-withdrawing sulfate group causes predictable shifts in the NMR signals of nearby protons and carbons. nih.govnih.gov Specifically, sulfation at the 3'-position induces a significant upfield shift (a decrease in ppm) for the directly attached carbon (C-3') and downfield shifts for the adjacent carbons (C-2' and C-4'). nih.gov These characteristic shifts provide conclusive evidence for the location of sulfation. nih.govnih.gov

The table below details the characteristic chemical shift changes observed in the ¹³C NMR spectrum upon sulfation of a flavonoid B-ring.

| Carbon Position | Effect of Sulfation at C-3' | Effect of Sulfation at C-4' |

| C-2' | Downfield Shift | No significant shift |

| C-3' | Large Upfield Shift | Downfield Shift |

| C-4' | Downfield Shift | Large Upfield Shift |

| Data derived from studies on flavonoid sulfates. nih.gov |

Mass spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight and identifying the structure of metabolites. nih.gov When coupled with a chromatographic separation technique, it becomes a powerful tool for both qualitative and quantitative analysis. nih.gov

For the identification of 3'-O-Sulfate-Epicatechin, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in determining the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions, which provides structural information. A characteristic fragmentation pathway for sulfated flavonoids in negative ion mode is the neutral loss of the sulfur trioxide (SO₃) group, which corresponds to a mass loss of 80 Da. frontiersin.orgnih.gov This neutral loss scan is a specific method for detecting sulfated metabolites in a complex mixture. frontiersin.orgnih.gov

For quantification, tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the method of choice. nih.gov This technique involves monitoring a specific fragmentation reaction (a precursor ion fragmenting to a product ion), which provides exceptional selectivity and sensitivity for quantifying the analyte even at very low concentrations in complex biological fluids. researchgate.net

The table below lists key mass spectrometric data for epicatechin and its monosulfated derivative.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Characteristic Fragment Ion(s) (m/z) | Key Neutral Loss |

| Epicatechin | 289 | 245, 205, 179, 137 | - |

| Epicatechin-O-Sulfate | 369 | 289 | SO₃ (80 Da) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the structural characterization of flavonoid metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The parent compound, (-)-epicatechin, typically exhibits a primary absorption maximum around 270–280 nm in UV-Vis spectra. nih.govipb.pt The addition of a sulfate group at the 3'-O-position on the B-ring is not expected to significantly alter the core chromophore of the flavonoid structure. Therefore, the UV-Vis spectrum of 3'-O-Sulfate-Epicatechin would be predicted to retain a strong absorbance peak in this same region. It is important to distinguish this from the broad absorption peaks observed between 300 and 550 nm, which are characteristic of oligomeric forms of catechins rather than monomeric conjugates. researchgate.netresearchgate.net

Interactive Data Table: Predicted UV-Vis Spectral Characteristics

| Compound | Predicted λmax (nm) | Rationale |

| (-)-Epicatechin | ~280 | Characteristic absorption of the flavan-3-ol (B1228485) structure. |

| 3'-O-Sulfate-Epicatechin | ~280 | Sulfation at the 3'-position does not significantly impact the primary chromophore. |

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides information on the functional groups present in a molecule. The IR spectrum of 3'-O-Sulfate-Epicatechin would be a composite of the signals from the parent epicatechin molecule and the attached sulfate group. The epicatechin structure contributes characteristic bands for hydroxyl (-OH) and aromatic ring (C=C) vibrations. researchgate.net The key identifying feature would be the additional peaks from the sulfate group, particularly the strong antisymmetric S=O stretching vibration. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for 3'-O-Sulfate-Epicatechin

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Source |

| Hydroxyl (-OH) | ~3400 | O-H Stretching | Epicatechin Moiety |

| Aromatic Ring | ~1600 | C=C Stretching | Epicatechin Moiety |

| Sulfate (S=O) | ~1110 - 1130 | Antisymmetric Stretching | Sulfate Group |

| C-O-C | ~1150 - 1010 | C-O-C Stretching | Epicatechin Moiety |

Method Development and Validation for Biological Matrices from Animal Models

The quantification of 3'-O-Sulfate-Epicatechin in biological samples from animal models necessitates the development and validation of highly sensitive and specific analytical methods. nih.govresearchgate.net These methods are predominantly based on high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled to mass spectrometry (MS). researchgate.netscielo.br

The development of such methods is critically dependent on the availability of authentic, chemically synthesized standards of the specific metabolite. acs.orgnih.gov These standards are essential for method validation, including the establishment of calibration curves, and for the unequivocal structural identification of the metabolite in complex biological matrices like plasma and urine. researchgate.netacs.org The general workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction), followed by chromatographic separation on a reversed-phase column and subsequent detection. researchgate.net

Sensitivity: Given that circulating concentrations of epicatechin metabolites can be very low, achieving a low limit of detection (LOD) is paramount. While UV detection can be used, methods employing mass spectrometry or electrochemical detection offer significantly higher sensitivity, enabling the quantification of metabolites at nanomolar concentrations. ipb.pt

Specificity: A major analytical hurdle is ensuring specificity, particularly the ability to distinguish between closely related isomers (regioisomers), such as 3'-O-Sulfate-Epicatechin, 4'-O-Sulfate-Epicatechin, and other sulfated forms. acs.org Due to their similar physicochemical properties, these isomers often co-elute or have very close retention times in chromatographic systems. mdpi.comresearchgate.net Achieving baseline separation through optimized HPLC methods is a primary goal. acs.org Furthermore, tandem mass spectrometry (MS/MS) is invaluable for specificity, as different isomers can produce unique fragmentation patterns, allowing for their differentiation even if they are not fully separated chromatographically. nih.gov The use of authentic standards for each potential isomer is crucial to confirm retention times and fragmentation patterns, thereby ensuring accurate identification and quantification. researchgate.net

The stability of metabolites during sample collection, storage, and analysis is critical for accurate quantification. Research involving synthesized epicatechin sulfates has demonstrated that these compounds are stable in the solid state for over a year when stored in a refrigerator. researchgate.netacs.org They also show good stability in dilute aqueous solutions when kept refrigerated. researchgate.netacs.orgnih.gov

However, it is important to consider that flavonoids in general can be susceptible to degradation under adverse conditions, such as alkaline pH, elevated temperatures, or exposure to oxygen, which can occur during lengthy analytical procedures. mdpi.comresearchgate.net Therefore, stability assessments are a key component of method validation, where the analyte's stability is tested under various conditions that mimic the analytical process, including freeze-thaw cycles and storage at room temperature for defined periods. nih.gov

Interactive Data Table: Stability of Epicatechin Sulfates

| Condition | Stability Finding | Source |

| Solid State | Stable for >13 months when refrigerated. | acs.org |

| Aqueous Solution | Stable when stored refrigerated. | researchgate.netacs.org |

| Analytical Procedures | Potential for degradation if exposed to high pH or temperature. | mdpi.comresearchgate.net |

Challenges in the Analytical Quantification of Sulfate Conjugates

The accurate quantification of sulfated flavonoid conjugates like 3'-O-Sulfate-Epicatechin is fraught with challenges that can lead to significant discrepancies in reported bioavailability and metabolic data. researchgate.net

One of the most significant hurdles is the limited availability of authentic analytical standards for every possible metabolite isomer. acs.orgresearchgate.net Without these standards, absolute quantification is impossible, and structural identification remains tentative.

Another major issue is the inefficiency of enzymatic hydrolysis . A common approach for quantifying total aglycones involves treating biological samples with sulfatase and β-glucuronidase enzymes to cleave the conjugates. However, studies have shown that commercially available sulfatase enzymes are remarkably poor at hydrolyzing human O-sulfated epicatechin metabolites. nih.gov This inefficiency leads to incomplete cleavage of the sulfate groups, resulting in a substantial underestimation of the total amount of epicatechin absorbed and metabolized. nih.gov

Furthermore, the inherent chemical instability of some sulfated flavonoids can complicate their isolation and analysis. mdpi.comresearchgate.net Finally, the chromatographic co-elution of isomers , as mentioned previously, remains a persistent problem that can compromise the accuracy of quantification if not adequately addressed through high-resolution chromatography and specific detection methods. acs.org

Interactive Data Table: Key Challenges in Quantifying Sulfate Conjugates

| Challenge | Description | Impact on Analysis |

| Lack of Standards | Authentic standards for all possible isomers are not commercially available. | Prevents absolute quantification and definitive identification. researchgate.net |

| Inefficient Hydrolysis | Commercial sulfatase enzymes fail to completely cleave epicatechin sulfates. | Leads to significant underestimation of metabolite concentrations. nih.gov |

| Chemical Instability | Sulfated flavonoids can degrade during sample processing and analysis. | Results in inaccurate and non-reproducible measurements. mdpi.com |

| Isomer Co-elution | Structurally similar sulfate isomers are difficult to separate chromatographically. | Can lead to overestimation of one isomer if peaks are not resolved. acs.org |

Mechanistic Investigations of Biological Activity of 3 O Sulfate Epicatechin Ammonium Salt and Its Analogues in Vitro and Animal Models

Cellular and Molecular Interaction Studies (in vitro)

In vitro studies provide a foundational understanding of the direct interactions between flavanol metabolites and cellular components, shedding light on the mechanisms that underpin their biological effects.

Modulation of Intracellular Signaling Pathways

Epicatechin and its analogues have been shown to modulate a variety of intracellular signaling pathways that are crucial for cellular functions such as inflammation, cell survival, and antioxidant defense.

NF-κB Pathway: (-)-Epicatechin (B1671481) can inhibit the pro-inflammatory NF-κB signaling pathway. nih.gov In 3T3-L1 adipocytes, it dose-dependently inhibits TNFα-triggered activation of the NF-κB cascade by preventing the nuclear transport of the p65 subunit and subsequent NF-κB-DNA binding. nih.gov This inhibition can also occur through direct interaction with the DNA-binding site in NF-κB proteins, which prevents the transcription of target genes. conicet.gov.ar In HepG2 cells, however, epicatechin has been shown to induce the NF-κB pathway, suggesting that its effects are context- and cell-type-dependent. nih.gov

MAPK and PI3K/AKT Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are key regulators of cell proliferation and stress responses. (-)-Epicatechin has been found to inhibit the phosphorylation of Erk2. nih.gov In adipocytes, it decreases TNFα-mediated phosphorylation of JNK, ERK1/2, and p38. nih.gov Conversely, studies in HepG2 cells show that epicatechin activates the PI3K/AKT and ERK pathways, which are linked to cell survival and proliferation. nih.gov

Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the endogenous antioxidant response. (-)-Epicatechin can upregulate antioxidant defense mechanisms through the activation of Nrf2. mdpi.com In HepG2 cells, epicatechin treatment leads to the translocation and phosphorylation of Nrf2, which is associated with the activation of the PI3K/AKT and ERK survival pathways. nih.gov

Enzyme Activity Modulation and Substrate Specificity

Analogues of 3'-O-Sulfate-Epicatechin interact with and modulate the activity of a diverse range of enzymes, which is a key mechanism of their biological action.

Oxidoreductases: (-)-Epicatechin and its related procyanidins can inhibit NADPH oxidase, an enzyme that produces superoxide (B77818) anions. conicet.gov.ar This inhibition reduces oxidative stress and modulates redox-sensitive cell signaling. conicet.gov.arresearchgate.net Epicatechin gallate (ECG), another analogue, is a potent mixed inhibitor of xanthine (B1682287) oxidase (XO), an enzyme involved in uric acid production, with a reported IC50 value of 19.33 ± 0.45 μM. mdpi.com

Hydrolases: Certain catechins have been shown to inhibit digestive enzymes. Epicatechin gallate demonstrates inhibitory effects on human pancreatic lipase. researchgate.net Other studies have shown that plant extracts rich in catechins can inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.net

Other Enzymes: Computational studies have identified (-)-epicatechin as a potential inhibitor of angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2 entry into human cells. nih.gov Additionally, (-)-epicatechin can directly inhibit the activity of DNA methyltransferase and histone acetyltransferases (HATs), suggesting a role in epigenetic regulation. nih.gov

| Enzyme Target | Studied Analogue | Effect | Reference |

| NADPH Oxidase | (-)-Epicatechin | Inhibition | conicet.gov.arresearchgate.net |

| Xanthine Oxidase (XO) | Epicatechin Gallate (ECG) | Mixed Inhibition (IC50 = 19.33 μM) | mdpi.com |

| Pancreatic Lipase | Epicatechin Gallate (ECG) | Inhibition | researchgate.net |

| Angiotensin-Converting Enzyme 2 (ACE2) | (-)-Epicatechin | Inhibition (in silico) | nih.gov |

| Histone Acetyltransferases (HATs) | (-)-Epicatechin | Inhibition | nih.gov |

Antioxidant and Free Radical Scavenging Mechanisms (in vitro)

The flavanol structure is well-known for its antioxidant properties. Epicatechin and its analogues can neutralize free radicals and reduce oxidative stress through several mechanisms.

Direct Radical Scavenging: Catechins are effective scavengers of reactive oxygen species (ROS), including peroxyl radicals, superoxide anions, and hydroxyl radicals. caringsunshine.comresearchgate.netresearchgate.net The antioxidant capacity is influenced by the molecular structure; the presence of a galloyl group at the 3-position and an ortho-dihydroxyl group in the B-ring significantly enhances radical-scavenging ability. researchgate.net The stoichiometric factor for radical scavenging has been estimated to be 2 for (+)-catechin and (-)-epicatechin. researchgate.net

Chelation of Metal Ions: Flavan-3-ols can bind to divalent transition metals like iron and copper. By chelating these ions, they prevent their participation in Fenton and Haber-Weiss reactions, which generate highly reactive free radicals. mdpi.com

Protection Against Oxidative Damage: In cultured human fibroblasts, both (-)-epicatechin and its metabolite, 3'-O-methyl epicatechin, have been shown to protect against cell death induced by hydrogen peroxide. nih.govresearchgate.net This protective mechanism involves the suppression of caspase-3 activity, a key marker of apoptosis. nih.gov

| Radical/Assay | Studied Analogue(s) | Finding | Reference |

| ABTS Radical | Catechin Extracts | EC50 values range from 90.6 to 195.0 μg/mL depending on the extract. | upm.edu.my |

| DPPH Radical | Tea Catechins | Galloylated catechins show stronger scavenging than non-galloylated forms. | researchgate.net |

| Peroxyl Radicals | Epicatechin | The B-ring is the initial site of reaction. | researchgate.net |

| Superoxide Anion | Tea Catechins | Ortho-dihydroxyl group in B-ring and galloyl moiety are important for activity. | researchgate.net |

Gene Expression and Proteomic Studies in Animal Models

Animal models allow for the investigation of the systemic effects of flavanols on gene and protein expression in various tissues, providing insights into their in vivo mechanisms of action.

Impact on Transcriptional Regulation in Animal Tissues

Administration of epicatechin analogues in animal models leads to significant changes in the expression of genes involved in inflammation, metabolism, and neurofunction.

In a mouse model of diet-induced atherosclerosis, (-)-epicatechin was found to attenuate the development of atherosclerotic lesions. nih.gov Microarray analysis of aortic tissue revealed that epicatechin counteracted the diet-induced expression of multiple pro-atherogenic and inflammatory genes regulated by NF-κB, including those involved in cell chemotaxis and matrix remodeling. nih.gov

Furthermore, in a mouse model of diet-induced obesity, epicatechin supplementation was shown to mitigate anxiety-related behavior. nih.gov This behavioral effect was associated with a reversal of high-fat diet-induced changes in the global gene expression profile in the hippocampus. The differentially expressed genes were found to regulate processes involved in neurofunction, inflammation, and cell signaling. nih.gov

Alterations in Protein Expression Profiles

Proteomic studies and western blot analyses in animal models have demonstrated that epicatechin can alter the expression levels of key proteins involved in muscle regeneration, mitochondrial biogenesis, and cellular structure.

In a study involving patients with Becker muscular dystrophy, treatment with (-)-epicatechin led to significant changes in the expression of several proteins in muscle tissue. nih.gov There were increased levels of proteins that modulate cellular bioenergetics, such as liver kinase B1 (LKB1) and 5'-adenosine monophosphate–activated protein kinase (AMPK). nih.gov The treatment also increased levels of proteins involved in mitochondrial biogenesis (PGC-1α and mitofilin) and skeletal muscle regeneration (myogenin, MyoD, MEF2). nih.gov Notably, levels of the structural proteins dysferlin and utrophin were also increased, while the muscle growth inhibitor myostatin decreased and its antagonist follistatin increased. nih.gov

In animal models of atherosclerosis, epicatechin treatment reduced the infiltration of neutrophils into atherosclerotic lesions, indicating a change in the local protein profile related to inflammation. nih.gov

| Protein | Function | Change in Expression | Reference |

| LKB1 / AMPK | Cellular Bioenergetics | Increased | nih.gov |

| PGC-1α / Mitofilin | Mitochondrial Biogenesis | Increased | nih.gov |

| Myogenin / MyoD / MEF2 | Muscle Regeneration | Increased | nih.gov |

| Dysferlin / Utrophin | Muscle Structure | Increased | nih.gov |

| Myostatin | Muscle Growth Inhibition | Decreased | nih.gov |

| Follistatin | Myostatin Antagonist | Increased | nih.gov |

Structure-Activity Relationship (SAR) Studies of Sulfated Epicatechins

The biological activity of flavonoids is intrinsically linked to their chemical structure, particularly the arrangement and availability of hydroxyl (-OH) groups on their aromatic rings. Phase II metabolism, which includes sulfation, modifies this structure by adding a sulfate (B86663) group (SO₃⁻) to one or more of these hydroxyls, thereby altering the molecule's physicochemical properties and its ability to interact with biological targets.

The specific position of sulfation on the epicatechin molecule is thought to be a critical determinant of its biological activity, though direct comparative studies between different epicatechin sulfate isomers are limited. The most common sites for sulfation on the epicatechin structure are the hydroxyl groups on the A and B rings.

Research on other classes of polyphenols provides insights into the potential significance of the sulfation position. For instance, studies on sulfated phenolic acids have demonstrated that the addition of a sulfate group to a hydroxyl moiety significantly alters the molecule's electron-donating capacity. mdpi.com This modification can substantially decrease or even inhibit the in vitro antioxidant activity, which is largely dependent on the hydrogen-donating potential of free hydroxyl groups. mdpi.com

While specific data for 3'-O-Sulfate-Epicatechin versus other isomers like 4'-O-Sulfate-Epicatechin or 7-O-Sulfate-Epicatechin is not extensively available, it is hypothesized that the location of the bulky, negatively charged sulfate group would influence the molecule's ability to bind to enzymes, receptors, and other cellular targets, thereby modulating its biological effects.

When comparing sulfated epicatechins to the parent compound, a key trade-off emerges between bioavailability and in vitro bioactivity. Following ingestion, epicatechin is rapidly metabolized, and its sulfated, glucuronidated, and methylated forms are the predominant species found in plasma. nih.govmdpi.com This metabolic conversion increases water solubility, facilitating systemic circulation, but also fundamentally alters the structure.

The most significant structural change is the masking of a phenolic hydroxyl group. This has a profound impact on certain biological activities, particularly antioxidant capacity.

Antioxidant Activity : The free radical scavenging ability of flavonoids is primarily attributed to their free hydroxyl groups. Studies on various phenolic compounds have shown that O-sulfation of these groups leads to a significant decrease or complete inhibition of their antioxidant properties in assays based on electron transfer mechanisms. mdpi.com Therefore, metabolites like 3'-O-Sulfate-Epicatechin are considered to have substantially lower direct antioxidant activity compared to the parent (-)-epicatechin molecule.

Anti-inflammatory Activity : The parent compound, (-)-epicatechin, has demonstrated potent anti-inflammatory effects in various in vitro models by inhibiting key inflammatory pathways and mediators such as NF-κB, COX-2, TNF-α, and IL-6. acendhealth.comresearchgate.net While sulfated metabolites are present in vivo during inflammatory responses, their direct contribution is less clear. It is plausible that their primary role is not as direct anti-inflammatory agents but as stable circulating forms that could potentially be deconjugated at specific target sites.

The table below summarizes the comparative activities of parent epicatechin and its sulfated metabolites based on current research.

| Compound | Key Structural Feature | In Vitro Antioxidant Activity | Systemic Bioavailability | Known Anti-inflammatory Mechanisms (In Vitro) |

|---|---|---|---|---|

| (-)-Epicatechin (Parent) | Multiple free hydroxyl groups | High | Low (rapidly metabolized) | Inhibition of NF-κB, COX-2, TNF-α, IL-6, and NLRP3 inflammasome acendhealth.comnih.gov |

| Sulfated Epicatechins (e.g., 3'-O-Sulfate-Epicatechin) | One or more hydroxyl groups masked by a sulfate group | Significantly Reduced/Inhibited mdpi.com | High (major circulating forms) nih.gov | Largely uncharacterized; likely different from parent compound |

Investigation of Specific Biological Processes in Animal Models

Animal models provide a crucial platform for understanding the potential in vivo effects of consuming epicatechin, where the biological activity is a composite of the parent compound and its full spectrum of metabolites, including 3'-O-Sulfate-Epicatechin.

The effect of the parent compound, (-)-epicatechin, on metabolic syndrome has been investigated in several rodent models, yielding mixed results. To date, studies specifically administering isolated sulfated epicatechin metabolites to investigate their role in metabolic homeostasis are lacking.

In a study using middle-aged, diet-induced obese Wistar-Kyoto (WKY) rats as a model for metabolic syndrome, chronic administration of epicatechin (5mg/kg/day) did not prevent weight gain or improve glucose intolerance. researchgate.net However, it did lead to positive changes in other metabolic markers, including an improvement in the lipid profile (decreased LDL cholesterol and triglycerides, increased HDL cholesterol) and a reduction in the inflammatory marker IL-6. researchgate.net

The following table details findings from a key study on the parent compound in a rodent model of metabolic syndrome.

| Model | Compound Tested | Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| Diet-Induced Obese Wistar-Kyoto Rats | (-)-Epicatechin | Weight Gain | No significant prevention | researchgate.net |

| Glucose Intolerance | No significant improvement | researchgate.net | ||

| Lipid Profile | Improved (↓ LDL, ↓ Triglycerides, ↑ HDL) | researchgate.net | ||

| Inflammation (IL-6) | Decreased levels | researchgate.net |

These findings suggest that the metabolic effects of epicatechin consumption in vivo are complex. While direct benefits on glucose homeostasis were not observed in this model, epicatechin and its metabolites appear to modulate lipid metabolism and systemic inflammation, which are key components of metabolic health.

Preclinical research has extensively documented the systemic effects of the parent compound (-)-epicatechin, particularly its cardiovascular and neuroprotective benefits. It is widely believed that these in vivo outcomes result from the actions of both epicatechin and its circulating metabolites, although studies isolating the effects of the sulfated forms are scarce.

Cardiovascular Effects : In rat models, epicatechin has been shown to induce significant vasorelaxation in pre-contracted arteries and exert cardioprotective effects. nih.gov These actions are mediated through mechanisms involving nitric oxide, opioid receptors, and ion channels. nih.gov Some research suggests that epicatechin metabolites, which are the primary forms in circulation, may contribute to this cardioprotective activity. nih.gov

Neuroprotective Effects : A substantial body of evidence from rodent studies supports the neuroprotective potential of epicatechin. A systematic review and meta-analysis concluded that epicatechin administration significantly improved cognitive performance in animal models of oxidative stress-induced cognitive impairment. nih.govnih.gov Mechanistically, epicatechin treatment was found to enhance the endogenous antioxidant defense system and modulate neuroinflammation by reducing levels of pro-inflammatory cytokines like TNF-alpha and interleukin-1 beta. nih.govnih.gov

The following table summarizes key systemic effects observed in preclinical models after the administration of the parent epicatechin.

| System/Effect | Animal Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Cardiovascular | Isolated Rat Arteries & Cardiac Tissue | Induced vasorelaxation and improved cardiac electrophysiology. | Mediated through opioid receptors, nitric oxide, K⁺ channels, and Ca²⁺ channels. | nih.gov |

| Anti-inflammatory | Rat Colitis Model | Reduced macroscopic and microscopic lesion scores; decreased COX-2 expression. | Antioxidant activity and modulation of arachidonic acid pathways. | nih.gov |

| Neuroprotection | Rodent Models of Cognitive Impairment | Improved spatial learning and memory. | Enhanced antioxidant defense (↑SOD, ↑Catalase) and reduced neuroinflammation (↓TNF-α, ↓IL-1β). | nih.govnih.gov |

While these studies highlight the potent biological activities of the parent compound, the precise contribution of 3'-O-Sulfate-Epicatechin and other circulating metabolites to these systemic effects remains a critical area for future investigation.

Theoretical and Computational Approaches in Epicatechin Sulfate Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These methods are invaluable for understanding the dynamic nature of molecules like 3'-O-Sulfate-Epicatechin and their interactions with biological systems.

Conformation and Conformational Dynamics of 3'-O-Sulfate-Epicatechin

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of 3'-O-Sulfate-Epicatechin, identifying the most stable structures and the dynamics of their interconversion.

Research employing MD simulations to analyze the structure of (-)-Epicatechin (B1671481) metabolites, including (-)-Epicatechin-3'-sulfate (E3'S), has provided insights into their dynamic behavior. rsc.org By calculating the root mean square deviation (RMSD) and radius of gyration (Rg) during simulations, scientists can assess the stability and compactness of the molecule's conformation over time. rsc.org For instance, simulations have shown that the Rg values for E3'S suggest it adopts different binding poses when interacting with proteins compared to its parent compound, (-)-Epicatechin. rsc.org While the parent epicatechin molecule exhibits considerable flexibility, the addition of a sulfate (B86663) group can influence this dynamic. researchgate.netnih.gov Computational studies on other sulfated polysaccharides suggest that sulfation can lead to a more rigid and linear structure, which may reduce the number of accessible conformations. nih.gov This increased rigidity could play a significant role in the specificity of its interactions with biological targets.

Ligand-Protein Interaction Modeling for Sulfate Conjugates

Understanding how epicatechin sulfates bind to proteins is crucial for elucidating their mechanisms of action. Molecular docking and MD simulations are key computational tools for modeling these interactions. These models can predict the binding pose of the ligand within the protein's active site and estimate the strength of the interaction.

A notable example is the computational study of (-)-Epicatechin-3'-sulfate (E3'S) with the G protein-coupled estrogen receptor (GPER). rsc.org Molecular dynamics simulations were performed to characterize the formation and stabilization of the GPER:E3'S complex. rsc.org The binding affinity of this interaction was further quantified using the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method. This analysis calculated a binding energy of -28.95 kcal/mol for the E3'S interaction with GPER, indicating a favorable binding event. rsc.org Visualization of the interaction revealed that the binding is stabilized by non-covalent interactions, with the sulfate group enhancing the formation of van der Waals forces. rsc.org Such detailed modeling provides a structural basis for the observed biological activities of epicatechin metabolites and highlights the importance of the sulfate conjugate in mediating protein binding. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to analyze electron distribution, predict molecular orbital energies, and calculate thermodynamic properties, which are fundamental to a molecule's reactivity and stability.

Electronic Structure Analysis and Reactivity Prediction

DFT analysis has been employed to investigate the physicochemical properties of epicatechin metabolites, revealing how sulfation influences their reactivity and stability. rsc.org Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

Studies on (-)-Epicatechin-3'-sulfate (E3'S) have shown that it possesses a lower HOMO-LUMO gap energy (114.39 kcal/mol) compared to (-)-Epicatechin. rsc.org A smaller energy gap suggests lower kinetic stability and higher chemical reactivity. rsc.org This is further supported by calculations of global hardness, another reactivity descriptor. Metabolites with a sulfate group, such as E3'S, exhibit lower values of global hardness compared to the parent compound, indicating a greater ability to transfer charge and thus higher chemical reactivity. rsc.org This increased reactivity due to the sulfate group could be favorable for its interaction with biological targets like GPER. rsc.org

Table 1: Calculated Reactivity Indexes for (-)-Epicatechin and (-)-Epicatechin-3'-sulfate (E3'S) Data sourced from DFT calculations. rsc.org

| Molecular Descriptor | (-)-Epicatechin | (-)-Epicatechin-3'-sulfate (E3'S) |

| HOMO-LUMO Gap (kcal/mol) | > 114.39 | 114.39 |

| Global Hardness (η) | Higher | Lower |

| Chemical Reactivity | Lower | Higher |

Thermochemistry of Sulfation Reactions

Quantum chemical calculations are essential for determining the thermochemistry of chemical reactions, including the sulfation of epicatechin. By calculating the electronic energies and thermodynamic properties of reactants and products, it is possible to predict the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These values determine whether a reaction is energetically favorable and spontaneous under given conditions.

Geometry Optimization : The three-dimensional structures of the reactants (e.g., epicatechin and a sulfate donor like PAPS) and the product (3'-O-Sulfate-Epicatechin) are optimized to find their lowest energy conformations.

Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures. These are used to confirm that the structure is a true minimum on the potential energy surface and to compute thermal corrections to the electronic energy.

Energy Calculation : High-accuracy single-point energy calculations are performed.

Thermochemical Analysis : The Gibbs free energy of the reaction (ΔG_rxn) is calculated using the formula: ΔG_rxn = G_products - G_reactants. A negative ΔG_rxn indicates a spontaneous, thermodynamically favorable reaction.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new or untested compounds.

In the context of epicatechin sulfate research, QSAR models have been developed to correlate molecular features with biological activity, such as binding affinity to a specific protein. rsc.org For example, a QSAR analysis was performed on a series of (-)-Epicatechin metabolites, including E3'S, based on their binding energy to the GPER protein as calculated by the MMGBSA method. rsc.org

Using a genetic algorithm, a regression model was developed that showed a high level of predictive accuracy (adjusted R² of 0.9998) for a set of molecular descriptors. rsc.org An example of such a model is:

MMGBSA = 416.81467 + (− 205.30923) * RNCG + (− 54.65308) * MWC05 + (2.71864) * ATSC6p rsc.org

In this model, descriptors like RNCG (Relative Negative Charge), MWC05 (Molecular Weight-based descriptor), and ATSC6p (a 2D autocorrelation descriptor) are used to predict the binding energy (MMGBSA). rsc.org The development of robust QSAR models is valuable for screening virtual libraries of related compounds and prioritizing them for synthesis and experimental testing, thereby accelerating the discovery of potent flavonoid metabolites.

Predictive Modeling for Biological Activities

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, has been instrumental in forecasting the biological activities of epicatechin and its derivatives. These models are built on the principle that the biological activity of a compound is correlated with its molecular structure and physicochemical properties.

In the context of epicatechin sulfates, predictive modeling can be employed to:

Estimate Antioxidant Capacity: By analyzing molecular features such as bond dissociation energies and ionization potentials, computational models can predict the ability of epicatechin sulfates to scavenge free radicals.

Predict Enzyme Inhibition: Molecular docking simulations can model the interaction between epicatechin sulfates and the active sites of various enzymes, predicting their potential inhibitory effects. This is particularly relevant for enzymes involved in inflammatory pathways or metabolic processes.

Assess Bioavailability: Computational models can help predict the absorption, distribution, metabolism, and excretion (ADME) properties of epicatechin sulfates, offering insights into their bioavailability and systemic exposure.

Correlation of Molecular Descriptors with Functional Outcomes

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. By correlating these descriptors with experimentally observed functional outcomes, researchers can gain a deeper understanding of the structure-activity relationships of epicatechin sulfates.

Key molecular descriptors relevant to epicatechin sulfate research include:

Topological Descriptors: These describe the connectivity of atoms in a molecule and can be correlated with properties like boiling point and viscosity.

Geometric Descriptors: These relate to the three-dimensional structure of the molecule, such as its surface area and volume, which can influence its interaction with biological targets.

Electronic Descriptors: These describe the distribution of electrons in a molecule and are crucial for understanding its reactivity and ability to participate in chemical reactions.

The following table provides an example of how molecular descriptors for a related compound, Epicatechin-3'-sulfate, are computationally derived.

| Property | Value |

| Molecular Weight | 370.3 g/mol |

| XLogP3-AA | -0.2 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 3 |

| Exact Mass | 370.03585319 Da |

| Monoisotopic Mass | 370.03585319 Da |

| Topological Polar Surface Area | 162 Ų |

| Heavy Atom Count | 25 |

| Formal Charge | 0 |

| Complexity | 562 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 2 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Bioinformatic and Systems Biology Applications for Metabolite Pathway Analysis

Bioinformatics and systems biology offer powerful tools for analyzing the complex metabolic pathways of epicatechin. By integrating experimental data with computational models, researchers can construct detailed maps of how epicatechin is absorbed, metabolized, and distributed throughout the body.

These approaches can be used to:

Identify Key Metabolic Enzymes: Bioinformatic tools can help identify the specific sulfotransferase enzymes responsible for the sulfation of epicatechin at the 3'-O position.

Model Metabolic Flux: Systems biology models can simulate the flow of epicatechin and its metabolites through various metabolic pathways, providing insights into the factors that influence the production and clearance of 3'-O-Sulfate-Epicatechin.

Uncover Biological Networks: By analyzing the interactions of epicatechin metabolites with various proteins and genes, researchers can uncover the broader biological networks that are influenced by these compounds.

The chemical synthesis of epicatechin sulfates is a crucial step in providing the necessary standards for their identification and quantification in biological samples. acs.org This, in turn, provides the foundational data for building and validating bioinformatic and systems biology models. The identification of metabolites like 3'-O-methyl-(-)-epicatechin-5-O-sulphate and 3'-O-methyl-(-)-epicatechin-7-O-sulphate as major metabolites in humans highlights the complexity of epicatechin metabolism and the need for sophisticated analytical and computational approaches. nih.gov

Q & A

Q. Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to confirm molecular mass (e.g., [M-H]⁻ ion). Compare with theoretical mass (e.g., C₁₅H₁₄O₇S⁻NH₄⁺) .

- 2D-NMR : Employ HSQC and HMBC to assign sulfate ester linkage at the 3'-OH position. Key signals include a downfield shift of 3'-H (δ 4.8–5.2 ppm) and sulfur-coupled splitting in ¹³C NMR .

- X-ray Crystallography : For absolute configuration, co-crystallize with chiral resolving agents (e.g., L-tartaric acid) .

How does the sulfate moiety influence the compound’s pharmacokinetic properties compared to unsulfated epicatechin?

Q. Methodological Answer :

- Solubility : Test solubility in PBS (pH 7.4) and simulated gastric fluid. Sulfation increases hydrophilicity, reducing logP (measure via shake-flask method) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify residual compound via LC-MS/MS. Sulfation may reduce CYP450-mediated metabolism .

- Membrane Permeability : Use Caco-2 cell monolayers. Sulfated derivatives often show lower permeability (Papp < 1 × 10⁻⁶ cm/s) due to increased polarity .

What experimental strategies address contradictions in reported bioactivity data for this compound?

Q. Methodological Answer :

- Batch Variability : Standardize source material (e.g., USP-grade ammonium salts) and validate purity via ICP-MS for heavy metals (<10 ppm) .

- Assay Conditions : Replicate studies under controlled oxygen levels (e.g., hypoxia chambers) to assess oxidation artifacts. Use fresh DMSO stocks (<0.1% v/v) to avoid solvent effects .

- Dose-Response Curves : Perform in triplicate across multiple cell lines (e.g., HepG2, HEK293) with positive controls (e.g., quercetin sulfate) to normalize inter-lab variability .

How can researchers evaluate the stability of this compound under physiological conditions?

Q. Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Sample aliquots at 0, 6, 12, 24h and analyze via HPLC. Sulfate esters are labile in acidic conditions (e.g., gastric pH) .

- Thermal Stability : Conduct TGA/DSC to determine decomposition onset temperature. Store lyophilized samples at -80°C with desiccants to prevent hydrolysis .

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor degradation kinetics. Use amber vials for long-term storage .

What mechanistic studies elucidate the interaction of this compound with cellular targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., NF-κB, COX-2). Compare binding affinities with unsulfated epicatechin .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips and measure real-time binding kinetics (ka, kd). Validate with competitive assays using unmodified ligands .

- Gene Knockdown : Apply siRNA targeting putative receptors (e.g., SULT1A1) in cell models. Assess changes in bioactivity via Western blot (e.g., p-ERK, p-Akt) .

How can conflicting data on the antioxidant vs. pro-oxidant effects of this compound be resolved?

Q. Methodological Answer :

- Redox Cycling Assays : Use DCFH-DA and Amplex Red to quantify ROS generation in presence of transition metals (e.g., Fe²⁺/Cu²⁺). Sulfated polyphenols may act as pro-oxidants in metal-rich environments .

- Nrf2 Activation : Transfect cells with ARE-luciferase reporters. Measure luminescence to distinguish antioxidant response element (ARE) activation from direct ROS scavenging .

- In Vivo Correlation : Administer to rodent models with oxidative stress biomarkers (e.g., 8-OHdG, MDA). Compare tissue-specific effects using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.